molecular formula C14H24N2O7 B12823970 (S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Cat. No.: B12823970
M. Wt: 332.35 g/mol
InChI Key: ZXTZDIRTQZKOLG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Scientific Research Applications

(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism by which (S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid exerts its effects involves the formation of a stable carbamate linkage. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the Boc group is cleaved, releasing the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for the protection of two amino groups simultaneously. This dual protection capability makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected and deprotected selectively .

Properties

Molecular Formula

C14H24N2O7

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C14H24N2O7/c1-13(2,3)22-11(20)15-8(10(18)19)7-9(17)16-12(21)23-14(4,5)6/h8H,7H2,1-6H3,(H,15,20)(H,18,19)(H,16,17,21)/t8-/m0/s1

InChI Key

ZXTZDIRTQZKOLG-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.